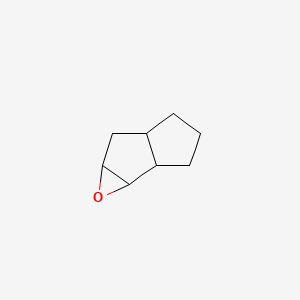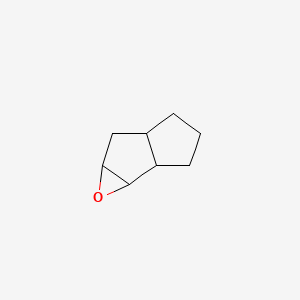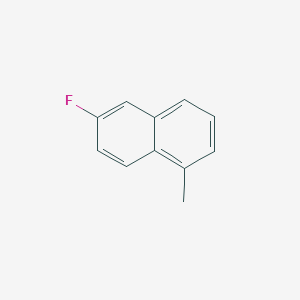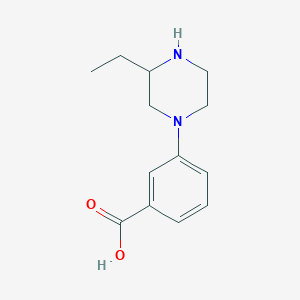
1-(3-Carboxyphenyl)-3-ethyl-piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Carboxyphenyl)-3-ethyl-piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Carboxyphenyl)-3-ethyl-piperazine typically involves the reaction of 3-carboxybenzaldehyde with ethylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently cyclized with ethylene diamine under acidic conditions to yield the desired piperazine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-(3-Carboxyphenyl)-3-ethyl-piperazine undergoes various chemical reactions, including:
Oxidation: The carboxyphenyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The nitrogens in the piperazine ring can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Secondary or tertiary amines.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
1-(3-Carboxyphenyl)-3-ethyl-piperazine has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a scaffold for drug design.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1-(3-Carboxyphenyl)-3-ethyl-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyphenyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the piperazine ring can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
1-(4-Carboxyphenyl)-3-ethyl-piperazine: Similar structure but with the carboxy group in the para position.
1-(3-Carboxyphenyl)-4-methyl-piperazine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: 1-(3-Carboxyphenyl)-3-ethyl-piperazine is unique due to the specific positioning of the carboxyphenyl group and the ethyl substituent on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
| 1131622-37-1 | |
分子式 |
C13H18N2O2 |
分子量 |
234.29 g/mol |
IUPAC名 |
3-(3-ethylpiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C13H18N2O2/c1-2-11-9-15(7-6-14-11)12-5-3-4-10(8-12)13(16)17/h3-5,8,11,14H,2,6-7,9H2,1H3,(H,16,17) |
InChIキー |
PSHUIFWQSJMRGI-UHFFFAOYSA-N |
正規SMILES |
CCC1CN(CCN1)C2=CC=CC(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



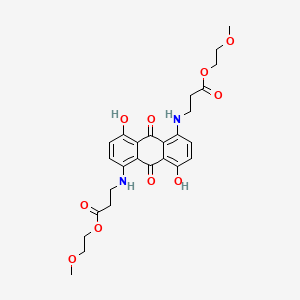
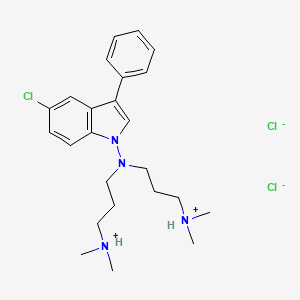
![3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;naphthalene-1,5-disulfonate](/img/structure/B13763103.png)
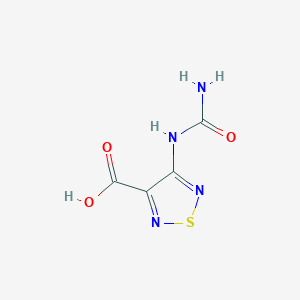
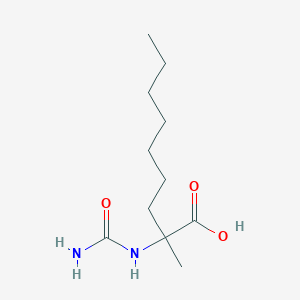

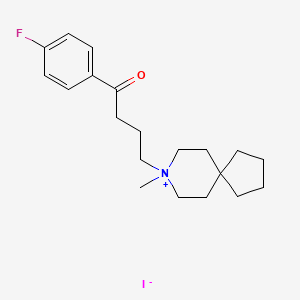

![1-Methoxy-3-methyl-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one](/img/structure/B13763123.png)
